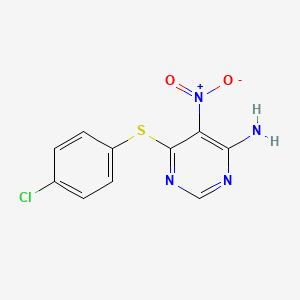

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine

Description

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine (CAS: 681271-76-1; InChIKey: FIDHBYQKLOEZPR-UHFFFAOYSA-N) is a pyrimidine derivative featuring a nitro group at position 5, an amine at position 4, and a 4-chlorophenylthio substituent at position 6 (). Pyrimidines are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial and immunomodulatory effects ().

Properties

IUPAC Name |

6-(4-chlorophenyl)sulfanyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O2S/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDHBYQKLOEZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-5-nitropyrimidine with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The thioether group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Hydrogen peroxide or other oxidizing agents like m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 6-((4-Chlorophenyl)thio)-4,5-diaminopyrimidine.

Oxidation: 6-((4-Chlorophenyl)sulfonyl)-5-nitropyrimidin-4-amine.

Scientific Research Applications

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as an antimicrobial or anticancer agent.

Materials Science: It can be explored for its properties in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group could be involved in redox reactions, while the thioether group might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Activity

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): This analog has a 4-chlorophenylaminomethyl group at position 5 and a methyl group at position 6. Dihedral angles between the pyrimidine ring and substituents (5.2–12.8°) suggest a planar conformation, which may enhance stacking interactions with biological targets. Demonstrated antibacterial and antifungal activity, attributed to the dual chloro-substituents enhancing lipophilicity and target binding ().

- 6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine: The 4-chlorophenylthio group introduces sulfur, which is less electronegative than oxygen, reducing polarity compared to phenoxy analogs ().

Electronic and Steric Modifications

- 6-(2-Chlorophenoxy)-5-nitropyrimidin-4-amine (BU28444) (): Replacing sulfur with oxygen (phenoxy vs. Molecular weight (266.64 g/mol) is comparable to the target compound (278.71 g/mol), but the thioether’s larger atomic radius may introduce steric hindrance.

- N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine (AR231453) (): Incorporates a fluorophenylsulfonyl group and a piperidinyl-oxadiazole substituent.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Impact on Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound shares synthetic intermediates (e.g., 6-methyl-2-phenylpyrimidine) with analogs, suggesting scalable routes via nucleophilic aromatic substitution ().

- Structure-Activity Relationship (SAR): Chlorophenylthio substituents enhance hydrophobicity, favoring blood-brain barrier penetration compared to polar groups like methoxy .

Biological Activity

6-((4-Chlorophenyl)thio)-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the existing research on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-chlorophenyl thio group and a nitro group at the 5-position. Its molecular formula is CHClNOS, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown promising results against several cancer cell lines, particularly breast cancer. Studies indicate that it induces apoptosis and cell cycle arrest in the G0 phase, leading to reduced proliferation of cancer cells .

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific kinases, demonstrating IC values in the low micromolar range. For instance, it has been reported to inhibit CDK6 with an IC value of approximately 290 nM .

- Antimicrobial Properties : Preliminary studies suggest activity against Helicobacter pylori and other pathogens, indicating potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to the active sites of various kinases, disrupting their activity and leading to downstream effects on cell proliferation and survival.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, evidenced by increased levels of apoptotic markers in treated cells .

- Cell Cycle Arrest : Research indicates that it can halt the cell cycle at specific phases (G0/G1), preventing further cell division .

Data Summary

Case Studies

- Breast Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on MCF-7 cells, revealing significant inhibition of cell growth with an IC below 3 µM. The mechanism involved apoptosis induction and cell cycle arrest at G0 phase.

- Helicobacter pylori Resistance : Compound efficacy was assessed against resistant strains of H. pylori, showing improved activity compared to standard treatments, suggesting its potential as a new therapeutic agent for gastric infections .

Q & A

Basic: What synthetic strategies are effective for introducing amine groups into 5-nitropyrimidine scaffolds?

Answer:

Palladium-catalyzed amination is a robust method for functionalizing 5-nitropyrimidines. For example, 4-amino-6-chloro-5-nitropyrimidine reacts with aliphatic, aromatic, or heterocyclic amines under mild conditions (25°C, acetonitrile solvent, 3.5 hours) using a base (e.g., KCO) to achieve yields of 51–87% . Key considerations:

- Amine scope: Primary amines generally yield higher efficiencies than sterically hindered secondary amines.

- Solvent/base selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while weak bases minimize side reactions.

- Monitoring: Use TLC with UV/KMnO visualization to track reaction progress.

Advanced: How can SHELX software resolve hydrogen-bonding networks in pyrimidine derivatives?

Answer:

SHELX programs (e.g., SHELXL, SHELXS) enable precise refinement of hydrogen bonds and molecular packing. For instance, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, SHELX refinement identified intramolecular N–H⋯N bonds and weak C–H⋯π interactions critical for stabilizing the crystal lattice . Methodological steps:

- Data collection: High-resolution X-ray diffraction (≤ 0.8 Å) ensures accurate electron density maps.

- Hydrogen placement: Use SHELXL’s HFIX command to model H atoms riding on parent atoms.

- Validation: Check R (< 5%) and residual density (< 0.5 eÅ) to confirm reliability.

Advanced: What techniques differentiate polymorphic forms of chlorophenyl-substituted pyrimidines?

Answer:

Polymorphs are distinguished via:

- X-ray crystallography: Compare dihedral angles between pyrimidine and aryl substituents. For example, N-(4-chlorophenyl) derivatives exhibit dihedral angles of 5.2–12.8°, influencing packing motifs .

- Thermal analysis: DSC/TGA detects melting point variations (e.g., 163–256°C in nitropyrimidine derivatives) .

- Spectroscopy: Solid-state NMR or IR can reveal conformational differences in H-bonding networks.

Advanced: How to address discrepancies between NMR and crystallographic data in molecular conformation?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational flexibility in solution). For example:

- NMR: In solution, pyrimidine derivatives may exhibit averaged signals due to rapid ring puckering or substituent rotation.

- Crystallography: Captures static conformations; e.g., a 12.8° dihedral angle observed in the solid state may not reflect solution dynamics .

Resolution: Use variable-temperature NMR or NOESY to probe restricted rotation, and compare with DFT-optimized geometries.

Basic: What in vitro assays evaluate the antimicrobial potential of nitro-substituted pyrimidines?

Answer:

- Agar diffusion: Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Zones of inhibition ≥ 10 mm indicate activity .

- MIC assays: Determine minimum inhibitory concentrations (MIC) using broth microdilution (typical range: 2–128 µg/mL).

- Structure-activity: Nitro groups enhance electron-withdrawing effects, improving membrane penetration .

Basic: What safety protocols are critical when handling reactive pyrimidine intermediates?

Answer:

- PPE: Gloves, lab coats, and goggles are mandatory. Use fume hoods for reactions involving chlorinated intermediates (e.g., 6-chloro-5-nitropyrimidine) .

- Spill management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal.

- Storage: Keep nitro-containing compounds away from ignition sources (flash points ~150–200°C) .

Advanced: How do dihedral angles between pyrimidine and aryl groups influence molecular packing?

Answer:

Dihedral angles dictate intermolecular interactions. For example:

- Planar substituents (e.g., 12.0° dihedral angle in N-(2-fluorophenyl) derivatives) promote π-π stacking, enhancing crystal density .

- Non-planar groups (e.g., 86.1° dihedral angle) disrupt stacking, leading to porous lattices with C–H⋯O bonds .

Implications: Adjust substituent bulkiness to control solubility and melting behavior.

Advanced: What strategies improve yields in palladium-catalyzed aminations of sterically hindered pyrimidines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.